2-[2-methoxy-5-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
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Overview
Description
2-[2-methoxy-5-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound that features a benzoxazinone moiety, a methoxy group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-methoxy-5-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves multiple steps:
Formation of the Benzoxazinone Core: This can be achieved by reacting anthranilic acid with acyl or aroyl chlorides in the presence of a base such as pyridine.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Formation of the Isoindole Core: This involves cyclization reactions, often using phthalic anhydride derivatives under acidic or basic conditions.
Final Coupling and Functionalization: The final step involves coupling the benzoxazinone and isoindole intermediates, followed by functionalization to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the benzoxazinone moiety, potentially converting it to a benzoxazine derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Benzoxazine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, derivatives of this compound have shown potential as antimicrobial and anticancer agents . The benzoxazinone moiety is particularly noted for its biological activity.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for the development of new therapeutics .
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[2-methoxy-5-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets. The benzoxazinone moiety can inhibit enzymes by binding to their active sites, while the carboxylic acid group can form hydrogen bonds with various biological molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate
- 2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1,3-benzoxazin-4-one
- DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one)
Uniqueness
Compared to similar compounds, 2-[2-methoxy-5-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is unique due to the presence of both the benzoxazinone and isoindole moieties. This dual functionality allows for a broader range of chemical reactions and biological interactions, making it a more versatile compound for various applications.
Properties
Molecular Formula |
C24H14N2O7 |
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Molecular Weight |
442.4 g/mol |
IUPAC Name |
2-[2-methoxy-5-(4-oxo-3,1-benzoxazin-2-yl)phenyl]-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C24H14N2O7/c1-32-19-9-7-12(20-25-17-5-3-2-4-15(17)24(31)33-20)11-18(19)26-21(27)14-8-6-13(23(29)30)10-16(14)22(26)28/h2-11H,1H3,(H,29,30) |
InChI Key |
RWQADQIYZDGLHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)O |
Origin of Product |
United States |
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